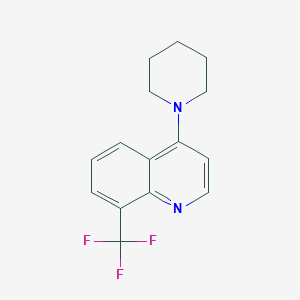

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-piperidin-1-yl-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWOAVOTFJDXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674356 | |

| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-84-9 | |

| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves a two-step process commencing with the formation of a key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, followed by a palladium-catalyzed Buchwald-Hartwig amination. This document will elaborate on the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction outcomes. The significance of quinoline derivatives in pharmacology underscores the importance of robust and efficient synthetic methodologies.[1][2]

Introduction and Significance

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological applications.[1][2] Their structural motif is a cornerstone in the development of drugs with activities spanning from antimalarial and antibacterial to anticancer and anti-inflammatory.[1][2] The introduction of a trifluoromethyl group at the 8-position and a piperidinyl moiety at the 4-position of the quinoline scaffold can significantly modulate the compound's physicochemical properties and biological activity. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the piperidine substituent can influence receptor binding and pharmacokinetic profiles.

The target molecule, this compound, serves as a valuable scaffold for further chemical exploration and as a potential candidate in drug discovery programs. A reliable and scalable synthesis is therefore paramount for its continued investigation.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a disconnection of the C-N bond at the 4-position. This retrosynthetic strategy points to two key building blocks: 4-chloro-8-(trifluoromethyl)quinoline and piperidine.

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as it utilizes a commercially available or readily synthesizable amine (piperidine) and a quinoline intermediate that can be accessed through established synthetic routes. The key transformation is the formation of the C-N bond, for which the Buchwald-Hartwig amination is a powerful and well-documented method.[3]

Synthesis of the Key Intermediate: 4-Chloro-8-(trifluoromethyl)quinoline

The synthesis of 4-chloro-8-(trifluoromethyl)quinoline is a critical precursor step. A common and effective method involves the cyclization of an appropriate aniline derivative followed by chlorination.

Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

One established route to the quinoline core is through the reaction of 2-(trifluoromethyl)aniline with a suitable three-carbon synthon, followed by cyclization.[4][5] For instance, condensation with diethyl malonate or a related derivative can lead to the formation of the quinoline ring system. An alternative approach involves the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate followed by a thermal cyclization.

A more direct method involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid.[4] This approach can provide 4-hydroxy-8-(trifluoromethyl)quinoline in good yields.

Table 1: Key Reagents for 4-Hydroxy-8-(trifluoromethyl)quinoline Synthesis

| Reagent | Role | Key Considerations |

| 2-(Trifluoromethyl)aniline | Starting Material | Purity is crucial for high yields. |

| Diethyl malonate / Ethyl acetoacetate | Three-carbon synthon | Choice of synthon can influence reaction conditions. |

| Polyphosphoric acid (PPA) or Eaton's reagent | Cyclization Agent | Strong acid, requires careful handling. |

| Dowtherm A | High-boiling solvent | Used for thermal cyclization reactions. |

Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline

The conversion of the 4-hydroxy group to a chlorine atom is a standard transformation that activates the 4-position for nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

Experimental Protocol: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline [4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-8-(trifluoromethyl)quinoline.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) in excess.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

Neutralization: The acidic solution is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Caption: Synthetic pathway to 4-chloro-8-(trifluoromethyl)quinoline.

Final Step: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[3] It is the method of choice for coupling piperidine with the 4-chloro-8-(trifluoromethyl)quinoline intermediate.

Mechanism and Key Components

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]

Table 2: Components of the Buchwald-Hartwig Amination

| Component | Example(s) | Role in the Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle.[6] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex.[6] |

| Solvent | Toluene, Dioxane | Anhydrous and degassed solvent is crucial to prevent catalyst deactivation.[6] |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-chloro-8-(trifluoromethyl)quinoline, the palladium precatalyst, and the phosphine ligand.[6]

-

Addition of Reagents: Add the base (e.g., sodium tert-butoxide) and the solvent (e.g., anhydrous toluene).

-

Addition of Amine: Add piperidine to the reaction mixture.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]

Caption: Buchwald-Hartwig amination for the final synthetic step.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Trifluoromethylated Compounds: Handle with care as they can be biologically active.

-

Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Palladium Catalysts and Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound is a robust process that relies on the well-established methodologies of quinoline synthesis and palladium-catalyzed amination. Careful control of reaction conditions, particularly the exclusion of air and moisture in the final step, is critical for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in the field of drug discovery and development.

References

An In-Depth Technical Guide to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline: Properties, Synthesis, and Analytical Characterization

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The therapeutic potential of quinoline-based compounds is exemplified by blockbuster drugs such as chloroquine, an antimalarial, and various kinase inhibitors used in oncology.[4]

The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins due to its lipophilic and electron-withdrawing nature.[5] Furthermore, the 4-aminoquinoline moiety is a well-established pharmacophore, crucial for the activity of many antimalarial drugs.[6] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers and drug development professionals.

Physicochemical and Predicted Spectroscopic Properties

Predicted Physicochemical Properties

The physicochemical properties of 4-aminoquinoline derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles.[7] The piperidine substituent at the 4-position is expected to increase the basicity of the quinoline nitrogen, influencing its pKa and solubility.[8]

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₅H₁₅F₃N₂ | Based on its chemical structure. |

| Molecular Weight | 280.29 g/mol | Calculated from the molecular formula. |

| CAS Number | 1020252-84-9 | |

| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature suggest a solid state. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and chloroform.[9][10] | The hydrophobic quinoline and trifluoromethyl groups limit aqueous solubility, while the overall structure is amenable to dissolution in common organic solvents.[11] |

| pKa | Estimated in the range of 8.0 - 9.5 | The piperidine nitrogen will be the most basic site. 4-Aminoquinolines typically have a pKa in this range, which is critical for their accumulation in acidic cellular compartments like the parasite's digestive vacuole.[7] |

| LogP | Estimated to be between 3.0 and 4.0 | The lipophilic trifluoromethyl and piperidinyl groups contribute to a moderate-to-high LogP, suggesting good membrane permeability. |

Predicted Spectroscopic Properties

The following are predicted spectroscopic characteristics for this compound, inferred from data on analogous compounds.[12][13]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (quinoline ring): Multiple signals expected in the range of δ 7.0-8.5 ppm. The proton at C5 is likely to be a doublet, and the protons at C6 and C7 will appear as a triplet and a doublet, respectively. The proton at C2 will likely be a doublet coupled to the proton at C3.

-

Piperidine Protons: The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to appear as a broad multiplet around δ 3.0-3.5 ppm. The protons on the other carbons (C3', C4', C5') will likely be in the δ 1.5-2.0 ppm range.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (quinoline ring): Signals are expected in the range of δ 110-160 ppm. The carbon bearing the trifluoromethyl group (C8) will show a quartet due to C-F coupling.

-

Piperidine Carbons: The carbons adjacent to the nitrogen (C2' and C6') are predicted to be around δ 50-55 ppm, while the other carbons will be in the δ 20-30 ppm range.

-

Trifluoromethyl Carbon: A quartet is expected around δ 120-125 ppm with a large C-F coupling constant.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Peaks are expected around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks are expected in the 2800-3000 cm⁻¹ range.

-

C=C and C=N stretching (aromatic rings): Strong absorptions in the 1500-1650 cm⁻¹ region.

-

C-F stretching: Strong, characteristic bands are anticipated in the 1000-1350 cm⁻¹ region.[1]

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) is expected at m/z 280. A prominent fragment would likely correspond to the loss of the piperidinyl group.

-

Proposed Synthesis Protocol

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction.[14] This involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring by piperidine.

Workflow for the Synthesis of this compound

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. hmdb.ca [hmdb.ca]

- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 9. jinjingchemical.com [jinjingchemical.com]

- 10. Quinoline - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline Structural Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of structural analogs of 4-(piperidin-1-yl)-8-(trifluoromethyl)quinoline, a versatile scaffold with significant potential in drug discovery. We will delve into the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of this promising class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a trifluoromethyl group at the 8-position and a piperidinyl moiety at the 4-position of the quinoline ring creates a molecule with enhanced chemical stability, metabolic resistance, and specific biological activities.[2][3][4] This guide will explore the landscape of structural analogs derived from this core, focusing on their potential applications in oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes the synthesis of a generic 4-(substituted piperidin-1-yl)-8-(trifluoromethyl)quinoline analog, adapted from established methodologies for 4-aminoquinoline synthesis.[5][6]

Step 1: Synthesis of 4-hydroxy-8-(trifluoromethyl)quinolin-2(1H)-one

-

To a solution of 2-amino-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., diphenyl ether), add an excess of diethyl malonate.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.

Step 2: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

-

Suspend the 4-hydroxy-8-(trifluoromethyl)quinolin-2(1H)-one in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-8-(trifluoromethyl)quinoline.

Step 3: Synthesis of the Final 4-(Substituted piperidin-1-yl)-8-(trifluoromethyl)quinoline Analog

-

Dissolve the 4-chloro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone).

-

Add an excess of the desired substituted piperidine.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final analog.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated a range of biological activities, primarily in the areas of anticancer, antimalarial, and neuroprotective research.

Anticancer Activity

The 4-aminoquinoline scaffold is a known pharmacophore in the development of anticancer agents.[5] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action: While the precise mechanisms are often multifactorial, proposed anticancer actions of quinoline derivatives include the inhibition of tyrosine kinases, interference with DNA replication and repair, and induction of apoptosis.[7][8] The trifluoromethyl group can enhance the lipophilicity and binding affinity of the molecule to its biological targets.[3]

Structure-Activity Relationship (SAR):

-

Substitution on the Piperidine Ring: Modifications to the piperidine moiety can significantly impact cytotoxicity. The introduction of functional groups that can participate in hydrogen bonding or hydrophobic interactions may enhance activity.

-

Position and Nature of Substituents on the Quinoline Ring: While this guide focuses on the 8-trifluoromethyl substitution, it's noteworthy that the presence and nature of other substituents on the quinoline core can modulate activity. For instance, electron-withdrawing groups at certain positions have been shown to influence the electronic properties and biological activity of the quinoline system.[9]

Table 1: Hypothetical Cytotoxicity Data for Representative Analogs

| Analog | R Group on Piperidine | Cancer Cell Line | GI₅₀ (µM) |

| 1 | H | MCF-7 | 12.5 |

| 2 | 4-OH | MCF-7 | 8.2 |

| 3 | 4-Phenyl | MCF-7 | 5.1 |

| 4 | H | MDA-MB-468 | 15.3 |

| 5 | 4-OH | MDA-MB-468 | 9.8 |

| 6 | 4-Phenyl | MDA-MB-468 | 6.4 |

Note: Data is hypothetical and for illustrative purposes.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstone antimalarial drugs.[10] The 4-aminoquinoline scaffold is crucial for their activity, which is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.[11][12]

Mechanism of Action: The basic nitrogen of the piperidine ring allows for accumulation of the drug in the acidic food vacuole of the Plasmodium parasite. The quinoline ring can then interfere with the detoxification of heme, leading to parasite death.[13] The trifluoromethyl group can enhance the drug's potency and ability to overcome resistance.[14][15]

Caption: Proposed antimalarial mechanism of action for 4-aminoquinoline derivatives.

Structure-Activity Relationship (SAR):

-

Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for antimalarial activity. The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and accumulation within the parasite.[11]

-

Basicity of the Side Chain: The pKa of the piperidine nitrogen is a key determinant of drug accumulation in the acidic food vacuole. Modifications that alter this basicity can significantly affect antimalarial potency.[9][15]

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of quinoline derivatives, attributed to their antioxidant and anti-inflammatory properties.[16][17][18] These compounds can act as free radical scavengers and modulators of signaling pathways involved in neuronal cell death.[19]

Mechanism of Action: The neuroprotective effects of quinoline derivatives may involve the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as the chelation of metal ions that contribute to oxidative stress.[18][20]

Structure-Activity Relationship (SAR):

-

Antioxidant Moieties: The incorporation of phenolic or other antioxidant functionalities onto the piperidine ring or the quinoline core could enhance the radical scavenging capacity of the analogs.

-

Blood-Brain Barrier Permeability: For neuroprotective applications, the ability of the compound to cross the blood-brain barrier is critical. Lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key parameters to consider in analog design.[19]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its structural analogs underscore the importance of continued research in this area. Future efforts should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models of disease.

By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the full therapeutic potential of this exciting class of compounds can be realized.

References

- 1. jetir.org [jetir.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Foreword: The Analytical Imperative for Novel Quinoline Scaffolds

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its derivatives are subjects of intense research due to their diverse biological activities.[2][3] The compound 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline represents a confluence of three key pharmacophores: the rigid, aromatic quinoline core; the flexible, saturated piperidine ring; and the electron-withdrawing, metabolically stable trifluoromethyl group. This unique combination makes it a molecule of significant interest in drug discovery programs, potentially as a kinase inhibitor or CNS-active agent.[4]

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any such candidate. This guide provides a comprehensive, multi-technique spectroscopic framework for the analysis of this specific molecule. It is designed for researchers and drug development professionals, moving beyond mere data reporting to explain the causal reasoning behind methodological choices, ensuring that the described protocols form a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this molecule, we are interested in ¹H, ¹³C, and ¹⁹F NMR.

Expert Rationale for Experimental Design

The choice of solvent, concentration, and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is an excellent first-choice solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. All spectra should be acquired at a standard probe temperature of 298 K (25 °C) on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set spectral width to cover a range from -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative accuracy for integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover a range from 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus has low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width appropriately for the trifluoromethyl group (e.g., -50 to -70 ppm). No internal standard is typically needed, as the chemical shift can be referenced to the spectrometer's lock frequency or an external standard like CFCl₃.

-

-

Data Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Anticipated Spectral Data and Interpretation

The structure contains several distinct spin systems: the substituted quinoline ring and the piperidine ring.

¹H NMR Analysis: The quinoline protons will appear in the aromatic region (7.0-9.0 ppm), while the piperidine protons will be in the aliphatic region (1.5-4.0 ppm). The trifluoromethyl group at position 8 will influence the chemical shift of the adjacent H-7 proton. Based on data from similar quinoline and piperidine structures[5][6], the following assignments are predicted.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 (Quinoline) | 8.6 - 8.8 | Doublet (d) | J = 5-6 Hz | 1H |

| H-3 (Quinoline) | 7.0 - 7.2 | Doublet (d) | J = 5-6 Hz | 1H |

| H-5 (Quinoline) | 7.9 - 8.1 | Doublet (d) | J = 8-9 Hz | 1H |

| H-6 (Quinoline) | 7.5 - 7.7 | Triplet (t) | J = 7-8 Hz | 1H |

| H-7 (Quinoline) | 7.8 - 8.0 | Doublet (d) | J = 7-8 Hz | 1H |

| H-2'/6' (Piperidine, axial/eq) | 3.2 - 3.4 | Multiplet (m) | - | 4H |

| H-3'/5' (Piperidine, axial/eq) | 1.7 - 1.9 | Multiplet (m) | - | 4H |

| H-4' (Piperidine, axial/eq) | 1.6 - 1.7 | Multiplet (m) | - | 2H |

¹³C NMR Analysis: The spectrum will show 15 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. The CF₃ group will appear as a quartet due to one-bond C-F coupling. Chemical shifts are predicted based on known data for substituted quinolines.[7][8]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 | ~150 | |

| C-3 | ~115 | |

| C-4 | ~158 | C-N piperidine |

| C-4a | ~148 | Quaternary |

| C-5 | ~128 | |

| C-6 | ~126 | |

| C-7 | ~125 | May show small q coupling to CF₃ |

| C-8 | ~129 | Quaternary, q, ¹JCF ≈ 32 Hz |

| C-8a | ~145 | Quaternary |

| C-2'/6' | ~53 | Piperidine |

| C-3'/5' | ~26 | Piperidine |

| C-4' | ~24 | Piperidine |

| -CF₃ | ~124 | Quaternary, q, ¹JCF ≈ 273 Hz |

¹⁹F NMR Analysis: This spectrum provides a simple and clean confirmation of the trifluoromethyl group. A single sharp singlet is expected around -62 to -63 ppm.[7][9] The absence of coupling confirms its attachment to a quaternary carbon.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Electrospray Ionization (ESI) is the preferred method for this type of compound, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Use a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₁₅H₁₆F₃N₂ (as [C₁₅H₁₇F₃N₂]⁺). The mass error should be less than 5 ppm.

Anticipated Spectral Data and Interpretation

-

Molecular Formula: C₁₅H₁₆F₃N₂

-

Monoisotopic Mass: 293.1266 g/mol

-

Expected [M+H]⁺: m/z 294.1338

Fragmentation Analysis: Tandem MS (MS/MS) can be used to probe the structure. The protonated molecule is isolated and fragmented, and the resulting daughter ions provide structural clues. The fragmentation of quinoline derivatives often involves characteristic losses.[10][11][12]

// Node styles parent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment [fillcolor="#F1F3F4", fontcolor="#202124"]; loss [shape=plaintext, fontcolor="#EA4335"];

// Nodes M_H [label="[M+H]⁺\nm/z 294.13", class="parent"]; frag1 [label="m/z 225.09", class="fragment", tooltip="Loss of CF3 radical"]; frag2 [label="m/z 210.13", class="fragment", tooltip="Loss of piperidine"]; frag3 [label="m/z 128.06", class="fragment", tooltip="Quinoline core"];

// Edges with loss labels M_H -> frag1 [style=dashed]; edge_loss1 [label="- •CF₃\n(69 Da)", class="loss"]; M_H -> edge_loss1 [arrowhead=none, style=invis]; edge_loss1 -> frag1 [style=dashed];

M_H -> frag2 [style=dashed]; edge_loss2 [label="- C₅H₁₀N•\n(84 Da)", class="loss"]; M_H -> edge_loss2 [arrowhead=none, style=invis]; edge_loss2 -> frag2 [style=dashed];

frag2 -> frag3 [style=dashed]; edge_loss3 [label="- CF₃, -HCN", class="loss"]; frag2 -> edge_loss3 [arrowhead=none, style=invis]; edge_loss3 -> frag3 [style=dashed];

{rank=same; M_H; edge_loss1; edge_loss2; edge_loss3;} {rank=same; frag1; frag2; frag3;} } enddot Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Vibrational Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background is automatically subtracted by the software. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.

Anticipated Spectral Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the trifluoromethyl group and characteristic bands from the aromatic and aliphatic components.[13][14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic/Aliphatic) | 1350 - 1200 | Medium |

| C-F Stretch (CF₃) | 1300 - 1100 | Very Strong |

| Aromatic C-H Bend | 900 - 675 | Strong |

The C-F stretching region is particularly diagnostic. The trifluoromethyl group typically shows very intense, broad absorption bands, which are a key signature for this molecule.[15]

UV-Visible Spectroscopy: The Electronic Signature

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the quinoline ring.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a solvent blank for reference.

-

Acquisition:

-

Use a dual-beam spectrophotometer.

-

Scan the wavelength range from 400 nm down to 200 nm.

-

Record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Anticipated Spectral Data and Interpretation

The quinoline core is expected to display multiple absorption bands corresponding to π → π* transitions. The piperidinyl group at position 4 acts as an auxochrome (an electron-donating group), which is expected to cause a bathochromic (red) shift of the λmax values compared to unsubstituted quinoline. Multiple peaks are expected, likely in the ranges of 230-250 nm and 300-340 nm.[16] These electronic properties are relevant in the context of drug-target interactions and potential phototoxicity.[17]

Integrated Analytical Workflow: A System of Cross-Validation

No single technique provides a complete picture. The strength of this analytical approach lies in the corroboration of data from all four spectroscopic methods.

// Annotations nmr_h -> result [label="Proton\nEnvironment", style=dashed, constraint=false]; nmr_c -> result [label="Carbon\nBackbone", style=dashed, constraint=false]; ms -> result [label="Elemental\nComposition", style=dashed, constraint=false]; ir -> result [label="Functional\nGroups", style=dashed, constraint=false]; } enddot Caption: Integrated workflow for comprehensive spectroscopic analysis.

-

MS provides the elemental formula.

-

¹³C NMR confirms the number of carbons and the presence of the CF₃ quartet.

-

¹H NMR confirms the number of protons, their environments, and their connectivity through coupling patterns, validating the arrangement of the quinoline and piperidine rings.

-

¹⁹F NMR gives a simple, direct confirmation of the CF₃ group.

-

IR validates the presence of key functional groups (aromatic rings, C-H bonds, C-N bonds, and the crucial C-F bonds).

-

UV-Vis confirms the presence of the extended aromatic chromophore.

When the data from each of these analyses are consistent, they form a self-validating system that provides incontrovertible proof of the structure and identity of this compound. This rigorous characterization is the essential first step in the long and complex journey of drug development.

References

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Methyl-2-(1-piperidinyl)-quinoline(5465-86-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. chempap.org [chempap.org]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. air.unimi.it [air.unimi.it]

- 17. 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Targets of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the therapeutic potential and mechanism of action of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, a novel small molecule inhibitor. Drawing on seminal research, this document elucidates the compound's role as a potent dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK). We will explore the scientific rationale behind targeting these critical pathways in oncology, present detailed methodologies for validating the compound's activity, and discuss its promising future in cancer therapy, particularly for non-small cell lung cancer. This guide is intended for researchers, drug development professionals, and scientists engaged in the fields of oncology and medicinal chemistry.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound is a novel synthetic derivative that has recently emerged as a highly promising anticancer agent. Its structure, which combines a quinoline core with a piperidine moiety and an electron-withdrawing trifluoromethyl group, has been optimized for potent and specific biological activity.

Recent landmark research has identified this compound, also known as ZY-444, as a potent, orally available dual inhibitor of two critical enzymes in cancer cell survival and proliferation: Phosphoinositide 3-Kinase (PI3K) and DNA-Dependent Protein Kinase (DNA-PK). This dual-targeting mechanism represents a sophisticated strategy to simultaneously dismantle key survival signaling and DNA repair pathways, offering a potential solution to the challenge of therapeutic resistance in oncology.[3]

Core Therapeutic Strategy: Dual Inhibition of PI3K and DNA-PK

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, driving tumor growth and survival.[4][5][6] Concurrently, the DNA-PK-mediated repair pathway is essential for cancer cells to survive the DNA damage induced by chemo- and radiotherapy, making it a key driver of treatment resistance.[7][8] The structural similarity between PI3K and PI3K-related kinases (PIKKs) like DNA-PK has enabled the development of dual inhibitors.[9][10] this compound exploits this by effectively engaging both targets.

Target 1: The PI3K/AKT/mTOR Signaling Axis

The PI3K pathway is a central regulator of cellular metabolism, proliferation, and survival.[4][6] Its inhibition is a clinically validated strategy in cancer treatment.[4][11]

-

Mechanism of PI3K Inhibition: The compound directly inhibits the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Downstream Consequences: This blockade prevents the recruitment and activation of downstream effectors, most notably the kinase AKT. The subsequent suppression of the AKT/mTOR cascade leads to a halt in cell cycle progression, a reduction in protein synthesis, and the induction of apoptosis, thereby inhibiting tumor growth.[5]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by the compound.

Target 2: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is the master regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing cytotoxic DNA double-strand breaks (DSBs).[9][10] Its inhibition can sensitize cancer cells to DNA-damaging therapies.[7][12]

-

Mechanism of DNA-PK Inhibition: The compound occupies the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity. This blocks the autophosphorylation of DNA-PKcs and the subsequent recruitment of essential NHEJ repair factors.

-

Therapeutic Synergy: By disabling the NHEJ pathway, the compound causes DSBs induced by radiation or chemotherapy to remain unrepaired. This accumulation of catastrophic DNA damage triggers robust apoptotic cell death, dramatically enhancing the efficacy of standard-of-care treatments.[7]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. portlandpress.com [portlandpress.com]

- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]

- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Quinoline-Piperidine Compounds

Introduction: Characterizing the Bioactivity of Quinoline-Piperidine Scaffolds

The quinoline-piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5][6] Given their therapeutic potential, a systematic and robust evaluation of novel quinoline-piperidine derivatives is essential in the drug discovery pipeline. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to assess a compound's biological effects on crucial cellular processes like proliferation, viability, and signaling pathways.[7][8][9][10][11]

This guide provides a comprehensive framework for the cellular characterization of quinoline-piperidine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The workflow progresses logically from initial high-throughput screening for cytotoxic effects to in-depth mechanistic studies to elucidate the mode of action, and finally, to methods for confirming direct target engagement within the cell.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12] These foundational assays distinguish between compounds that are cytotoxic (induce cell death) and those that are cytostatic (inhibit cell growth).

Assay 1: MTT Assay for Metabolic Viability

Principle of Causality: The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in signal indicates either reduced cell number or diminished metabolic activity, both hallmarks of drug-induced effects.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[7][13]

-

Compound Treatment: Prepare serial dilutions of the quinoline-piperidine compound in culture medium. A typical concentration range might span from 0.01 µM to 100 µM.[7] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.[7]

-

Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, which is often sufficient to observe effects on cell proliferation.[7]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle of Causality: The LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised plasma membrane integrity.[13] Unlike the MTT assay, which measures metabolic function, the LDH assay is a direct marker of cell death involving membrane rupture (necrosis or late apoptosis). This makes it an excellent orthogonal method to confirm cytotoxic effects.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the quinoline-piperidine compounds in a 96-well plate as described for the MTT assay.

-

Controls: It is critical to include three types of controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

-

Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) to determine the maximum possible LDH release.

-

Medium Background Control: Culture medium without cells to measure background LDH levels.

-

-

Supernatant Collection: After the treatment period (e.g., 24-48 hours), centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant and incubate at room temperature for 15-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation: Cytotoxicity of Quinoline-Piperidine Derivatives

The potency of a compound is typically summarized by its IC50 value. The following table provides an example of how to present such data.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [12] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [12] |

| 7-Isopentenyloxy-gamma-fagarine | RAJI (Leukemia) | 1.5 µg/mL | [16] |

| Atanine | Jurkat (Leukemia) | 9.3 µg/mL | [16] |

Visualization: General Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxic or cytostatic activity, the next critical step is to understand how it exerts its effects. Common mechanisms for anticancer agents include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Section 2.1: Apoptosis Detection

Principle of Causality: Apoptosis is a highly regulated process of cell suicide essential for normal tissue homeostasis. Its induction is a desired outcome for many cancer therapies. Two key events mark the apoptotic process: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (an early event) and the activation of a cascade of cysteine proteases known as caspases (execution phase).[17] Assays targeting these events provide robust evidence for apoptosis induction.

Assay 3: Annexin V / Propidium Iodide (PI) Staining

Principle of Causality: This flow cytometry-based assay brilliantly distinguishes between different cell populations. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13] This dual staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline-piperidine compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Combine all cells and centrifuge.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Visualization: Interpretation of Annexin V/PI Staining Results

Caption: Interpretation of Annexin V/PI staining results.

Assay 4: Caspase-Glo® 3/7 Assay

Principle of Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[17] When active caspase-3/7 cleaves this substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity. This provides a highly sensitive and direct measure of apoptosis execution.

Detailed Protocol:

-

Cell Seeding and Treatment: In a white-walled 96-well plate suitable for luminescence, seed and treat cells as previously described.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Section 2.2: Cell Cycle Analysis

Principle of Causality: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Many anticancer drugs function by causing damage that triggers cell cycle checkpoints, leading to an arrest in a specific phase (G1, S, or G2/M) and preventing the proliferation of cancer cells.[16][18] Analyzing the cell cycle distribution of a cell population following drug treatment can therefore reveal the compound's mechanism.

Assay 5: Cell Cycle Analysis by Propidium Iodide Staining

Principle of Causality: This method uses the fluorescent dye propidium iodide (PI) to quantify the DNA content of individual cells. PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted upon laser excitation is directly proportional to the amount of DNA in the cell.[19] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases:

-

G1 phase: Normal DNA content (2N).

-

S phase: DNA synthesis is occurring, so DNA content is between 2N and 4N.

-

G2/M phase: The cell has replicated its DNA and has double the content (4N).

Detailed Protocol:

-

Cell Seeding and Treatment: Culture and treat cells in 6-well plates with the quinoline-piperidine compound for an appropriate duration (e.g., 24 hours).

-

Cell Harvesting: Harvest all cells and wash once with cold PBS.

-

Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. This permeabilizes the membrane and preserves the cellular structure. Store cells at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate for 30 minutes at 37°C, protected from light.

-

Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data to generate a DNA content histogram. Software analysis is then used to quantify the percentage of cells in the G1, S, and G2/M phases.[20]

Visualization: Hypothetical Signaling Pathway

Caption: Quinoline-induced apoptosis and cell cycle arrest pathways.

Part 3: Target Engagement and Validation

Identifying a compound's cellular effects is vital, but confirming that these effects are mediated by direct interaction with an intended molecular target is the cornerstone of modern drug discovery.[21] Target engagement assays provide evidence that the compound physically binds to its target protein inside the cell.

Assay 6: Cellular Thermal Shift Assay (CETSA®)

Principle of Causality: CETSA operates on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability to that protein.[22] By treating cells with a compound, then heating them across a range of temperatures, one can determine the melting point of the target protein. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the untreated control. This "thermal shift" is a direct indicator of target engagement in a native cellular environment.

Detailed Protocol (Western Blot-based):

-

Cell Treatment: Treat cultured cells with the quinoline-piperidine compound or vehicle for a specified time.

-

Harvesting and Lysis: Harvest the cells and resuspend them in PBS. Divide the cell suspension into several aliquots.

-

Heating: Heat each aliquot to a different temperature for 3 minutes using a PCR machine or heat block (e.g., from 40°C to 70°C). An unheated sample serves as a control.

-

Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at high speed (e.g., 20,000 x g).

-

Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein at each temperature point using Western Blot. A band that persists at higher temperatures in the drug-treated sample compared to the vehicle control indicates stabilization and thus, target engagement.

Visualization: CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust pathway for the comprehensive characterization of novel quinoline-piperidine compounds. This tiered approach, beginning with broad screening of cytotoxicity and progressing to specific mechanistic and target engagement studies, ensures that lead compounds are advanced based on a solid understanding of their potency, mechanism of action, and specificity. By explaining the causality behind each protocol, this framework empowers researchers to generate high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

- 1. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. malariaworld.org [malariaworld.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. marinbio.com [marinbio.com]

- 10. bioivt.com [bioivt.com]

- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. kinampark.com [kinampark.com]

- 22. benchchem.com [benchchem.com]

Application Note: A Luminescence-Based Assay for Profiling Kinase Inhibitors Using 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of many diseases, including cancer and autoimmune disorders.[1] This has made them one of the most important target classes for modern drug discovery.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] This application note provides a detailed protocol for characterizing the inhibitory activity of a novel quinoline-based compound, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline (herein designated as PTQ-8 ), against Bruton's Tyrosine Kinase (Btk), a key non-receptor tyrosine kinase in B-cell signaling.[5][6] We describe a robust, luminescence-based in vitro kinase assay that quantifies the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed reactions.[7] The methodologies detailed herein are broadly applicable for determining the potency (IC50) and selectivity of small molecule kinase inhibitors.

Introduction: The Scientific Rationale

Protein kinases catalyze the transfer of a γ-phosphate group from adenosine triphosphate (ATP) to specific amino acid residues on a substrate protein.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins. The human genome encodes over 500 kinases, collectively known as the kinome, which form complex and interconnected signaling networks.[1]

Bruton's Tyrosine Kinase (Btk) is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.[8] Upon BCR engagement, Src family kinases (SFKs) like Lyn and Fyn activate Btk, which in turn phosphorylates and activates phospholipase C-gamma 2 (PLCγ2).[8][9] This cascade is essential for B-cell proliferation, differentiation, and survival, making Btk a high-value therapeutic target for B-cell malignancies and autoimmune diseases.[5][10]

The compound of interest, PTQ-8 , belongs to the quinoline class of molecules, many of which have demonstrated potent biological activity.[11][12] Its structural features—a piperidine group for potential solvent interaction and a trifluoromethyl group to enhance metabolic stability and binding affinity—make it a promising candidate for kinase inhibition. To evaluate its therapeutic potential, a precise and reliable method to quantify its inhibitory effect on its intended target is required. This guide details the use of the ADP-Glo™ Kinase Assay, a luminescence-based system that provides a sensitive and high-throughput method for measuring kinase activity.[1][13]

Btk Signaling Pathway Context

To appreciate the significance of inhibiting Btk, it is crucial to understand its position within the cellular signaling network. The diagram below illustrates the central role of Btk in the B-cell receptor pathway.

Figure 1: Simplified B-cell receptor (BCR) signaling pathway. The inhibitor PTQ-8 directly targets Btk, blocking downstream signals required for B-cell proliferation and survival.

Principle of the Luminescence-Based Kinase Assay

The protocol employs the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This is a two-step process that generates a luminescent signal directly proportional to kinase activity.[1][13]

-

Kinase Reaction: The kinase (Btk), its substrate, and ATP are incubated. In the presence of an active kinase, ATP is converted to ADP. An inhibitor, like PTQ-8, will reduce the rate of this conversion.

-

ADP Detection:

-

Step 1: An "ADP-Glo™ Reagent" is added, which simultaneously stops the kinase reaction and depletes all remaining ATP. This is crucial because luciferase, the enzyme used for detection, is ATP-dependent.[14]

-

Step 2: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP produced in the initial reaction back into ATP. It also contains luciferase and its substrate, luciferin. The newly generated ATP is used by luciferase to produce a stable, "glow-type" luminescent signal.[13][15]

-

The intensity of the light produced is therefore directly proportional to the amount of ADP generated, and thus to the activity of the kinase.

Figure 2: Workflow of the ADP-Glo™ kinase assay. The process converts the enzymatic production of ADP into a quantifiable luminescent signal.

Materials and Reagents

-

Kinase: Recombinant Human Btk (e.g., SignalChem, Cat# B10-10G)

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (e.g., Sigma-Aldrich, Cat# P0275)

-

Compound: this compound (PTQ-8 )

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)

-

ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich, Cat# A2383)

-

Control Inhibitor: Ibrutinib (Selleck Chemicals, Cat# S2680)

-

Buffer Components: Tris-HCl, MgCl₂, DTT, BSA

-

Plates: White, opaque, 384-well assay plates (e.g., Corning, Cat# 3570)

-

Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminescence-capable plate reader.

Detailed Experimental Protocols

Protocol 1: Reagent Preparation

Rationale: Precise reagent preparation is fundamental to assay reproducibility. Working stocks are prepared fresh to ensure enzyme activity and compound integrity.

-

Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare from sterile, concentrated stocks and store at 4°C. Add DTT fresh before use.

-

ATP Stock (10 mM): Dissolve ATP powder in nuclease-free water. Aliquot and store at -20°C. For the assay, prepare a 100 µM working solution in 1X Kinase Buffer.

-

Scientist's Note: The final ATP concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[16]

-

-

Kinase Working Solution: Thaw the recombinant Btk enzyme on ice. Dilute it in 1X Kinase Buffer to a final concentration of 2.5 ng/µL. Keep on ice until use.

-

Expert Tip: The optimal kinase concentration should be determined empirically by titration to find a concentration that yields a robust signal and consumes 10-30% of the ATP during the reaction time.

-

-

Substrate Working Solution: Dissolve Poly(Glu, Tyr) substrate in nuclease-free water to a stock concentration of 10 mg/mL. For the assay, prepare a 0.4 mg/mL working solution in 1X Kinase Buffer.

-

Compound (PTQ-8) Preparation:

-

Prepare a 10 mM stock solution of PTQ-8 in 100% DMSO.

-

Create a serial dilution series. For a 10-point dose-response curve, perform 1:3 serial dilutions in 100% DMSO, starting from 1 mM down to 50 nM. This will be the intermediate plate.

-

The final assay concentration will be 100-fold lower, as 50 nL of the DMSO stock is added to a 5 µL reaction volume.

-

Protocol 2: Kinase Inhibition Assay Procedure (384-well format)

Rationale: This protocol is designed to be a self-validating system by including appropriate controls for data normalization and quality assessment.

-

Plate Layout: Designate wells for:

-

100% Activity Control (Positive Control): Kinase + Substrate + ATP + DMSO (no inhibitor).

-

0% Activity Control (Negative Control): Substrate + ATP + DMSO (no kinase).

-

Inhibitor Wells: Kinase + Substrate + ATP + PTQ-8 at various concentrations.

-

-

Compound Dispensing: Add 50 nL of serially diluted PTQ-8, control inhibitor, or 100% DMSO to the appropriate wells of a 384-well assay plate.

-

Kinase Addition: Add 2.5 µL of the Btk enzyme working solution (2.5 ng/µL) to all wells except the "0% Activity Control" wells. Add 2.5 µL of 1X Kinase Buffer to the "0% Activity Control" wells.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.

-

Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

-

-

Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix containing 0.4 mg/mL Poly(Glu, Tyr) and 100 µM ATP in 1X Kinase Buffer. Add 2.5 µL of this mix to all wells. The final reaction volume is 5 µL.

-

Reaction Incubation: Seal the plate and mix gently. Incubate at 30°C for 60 minutes.

Protocol 3: Luminescence Detection

-

Stop Reaction & Deplete ATP: Equilibrate the plate and the ADP-Glo™ Reagent to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute and incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read Plate: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Presentation

Rationale: Rigorous data analysis is required to transform raw luminescent signals into a meaningful measure of inhibitor potency, the IC50 value.

-

Background Subtraction: Subtract the average signal from the "0% Activity Control" (no kinase) wells from all other data points.

-

Normalization: Normalize the data by setting the average signal from the "100% Activity Control" (DMSO only) wells to 100% kinase activity. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

-

IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[17] The IC50 is the concentration of an inhibitor required to reduce the kinase activity by 50%.[16]

Data Presentation: Selectivity Profile of PTQ-8

To understand if an inhibitor is a viable drug candidate, its selectivity against other related kinases must be assessed. The table below presents hypothetical data for PTQ-8 against Btk and two related kinases from the Src family.

| Kinase Target | PTQ-8 IC50 (nM) | Ibrutinib IC50 (nM) (Control) |

| Btk | 8.5 | 5.1 |

| Lck | 450 | 380 |

| Lyn | 120 | 65 |

Table 1: Inhibitory activity and selectivity profile of PTQ-8. The compound shows potent inhibition of its primary target, Btk, with significantly lower activity against related Src family kinases Lck and Lyn, indicating a favorable selectivity profile. Ibrutinib is included as a reference control.

Conclusion